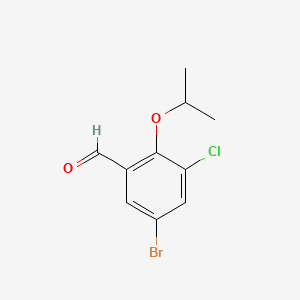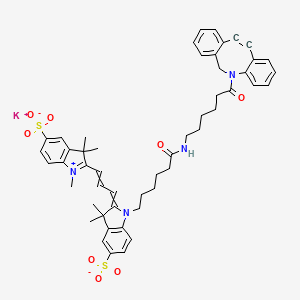
Sulfo-Cyanine3 DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine3 DBCO is a water-soluble fluorescent dye that features a cycloalkyne group, specifically dibenzocyclooctyne. This compound is primarily used in copper-free click chemistry, which is a biocompatible method for labeling biomolecules. The dye exhibits high reactivity towards azides, making it a valuable tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 DBCO involves the attachment of the dibenzocyclooctyne group to the Cyanine3 fluorophore. The process typically includes the following steps:
Preparation of DBCO NHS Ester: Dibenzocyclooctyne is reacted with N-hydroxysuccinimide (NHS) to form DBCO NHS ester.
Conjugation to Cyanine3: The DBCO NHS ester is then conjugated to the Cyanine3 fluorophore under mild conditions, usually in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of DBCO NHS Ester: Large quantities of dibenzocyclooctyne are reacted with NHS.
Conjugation in Large Reactors: The DBCO NHS ester is conjugated to Cyanine3 in industrial reactors, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cyanine3 DBCO primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azides, DBCO NHS ester, bases like sodium bicarbonate.
Conditions: Mild conditions, typically at room temperature, in aqueous or organic solvents like DMSO or DMF.
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole, formed by the reaction between the cycloalkyne group and an azide .
Applications De Recherche Scientifique
Sulfo-Cyanine3 DBCO is widely used in various scientific fields:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in labeling biomolecules, such as proteins and nucleic acids, for imaging and tracking.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools
Mécanisme D'action
The mechanism of action of Sulfo-Cyanine3 DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The cycloalkyne group of DBCO reacts with azides to form stable triazoles. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The Cyanine3 fluorophore provides fluorescence, enabling visualization and tracking of the labeled molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-Cyanine5 DBCO: Another water-soluble fluorescent dye with similar applications but different spectral properties.
Sulfo-Cyanine7 DBCO: A near-infrared dye used for deeper tissue imaging.
DBCO-PEG4-NHS Ester: A derivative used for conjugation to various biomolecules
Uniqueness
Sulfo-Cyanine3 DBCO is unique due to its specific excitation and emission wavelengths (555 nm and 570 nm, respectively), making it suitable for a wide range of standard fluorescent instrumentation. Its high water solubility and stability further enhance its applicability in biological systems .
Propriétés
Formule moléculaire |
C51H55KN4O8S2 |
|---|---|
Poids moléculaire |
955.2 g/mol |
Nom IUPAC |
potassium;1-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C51H56N4O8S2.K/c1-50(2)41-33-39(64(58,59)60)27-29-44(41)53(5)46(50)21-16-22-47-51(3,4)42-34-40(65(61,62)63)28-30-45(42)54(47)32-15-7-8-23-48(56)52-31-14-6-9-24-49(57)55-35-38-19-11-10-17-36(38)25-26-37-18-12-13-20-43(37)55;/h10-13,16-22,27-30,33-34H,6-9,14-15,23-24,31-32,35H2,1-5H3,(H2-,52,56,58,59,60,61,62,63);/q;+1/p-1 |
Clé InChI |
RVXZNWAROQXSQM-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


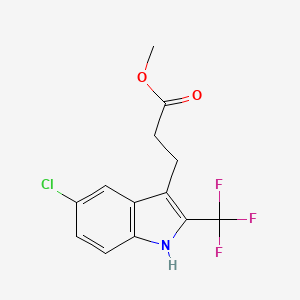



![Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B14771868.png)
![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)

![benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate](/img/structure/B14771881.png)
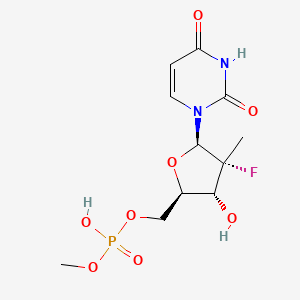
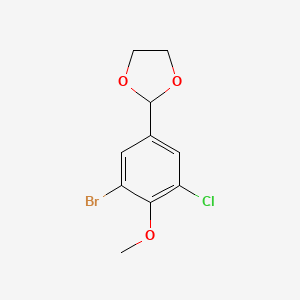
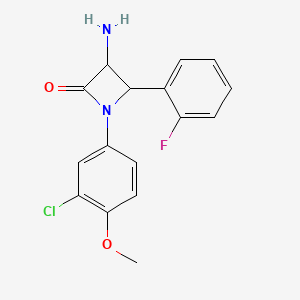
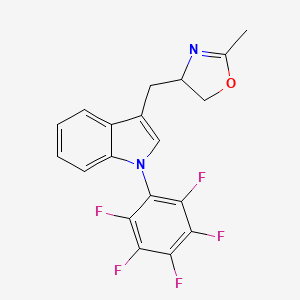
![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
